molecular formula C13H24N2O3 B10853510 trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea

trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea

Cat. No.: B10853510
M. Wt: 256.34 g/mol
InChI Key: CHWFTRBAEVNHFK-UHFFFAOYSA-N
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Description

trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea is a chemically constrained urea derivative of high interest in advanced research and development. The urea functionality is a privileged structure in medicinal chemistry, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug discovery . The incorporation of conformationally restricted 4-hydroxycyclohexyl rings in the trans orientation is a strategic design element. Research on similar structures indicates that the trans configuration on a cyclohexane linker can significantly improve metabolic stability and oral bioavailability compared to more flexible or cis -configured analogs . Furthermore, the trans -hydroxycyclohexyl motif is a valuable building block in polymer science. Compounds featuring this structure, such as hydrogenated bisphenol A (HBPA) with a high trans,trans isomer ratio, are known to impart superior material properties like higher glass transition temperatures, better thermal stability, and improved solubility in polymers, making them useful for creating high-performance, optically clear materials . The two hydroxy groups provide synthetic handles for further chemical modification, allowing this molecule to serve as a versatile core scaffold or linker. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

1,3-bis(4-hydroxycyclohexyl)urea

InChI

InChI=1S/C13H24N2O3/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h9-12,16-17H,1-8H2,(H2,14,15,18)

InChI Key

CHWFTRBAEVNHFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)NC2CCC(CC2)O)O

Origin of Product

United States

Preparation Methods

Mitsunobu Coupling-Based Synthesis

The most widely cited method involves Mitsunobu coupling to establish the trans-cyclohexane configuration. Starting with trans-4-aminocyclohexanol hydrochloride (1 ), phthalic anhydride protection of the amine prevents undesired β-elimination during subsequent reactions. Mitsunobu coupling with substituted phenols or benzyl alcohols introduces aryloxy or benzyloxy groups, followed by hydrazinolysis to deprotect the amine. Urea formation via reaction with 1-adamantyl isocyanate yields the target compound. Key advantages include high stereochemical fidelity and compatibility with diverse substituents.

Alternative Cyclohexane Functionalization

Patent literature describes trans-cyclohexane intermediates derived from cyclohexane-1,4-dicarboxylic acid derivatives. Chlorination of diamides to bis-N-chloramides, followed by ammonolysis, generates trans-cyclohexane diisocyanates or diamines. While less directly applicable, this route highlights the importance of protecting groups in mitigating side reactions—a principle critical to optimizing Mitsunobu-based syntheses.

Detailed Synthetic Procedures

Stepwise Synthesis from trans-4-Aminocyclohexanol Hydrochloride

The canonical synthesis (Scheme 1 in) proceeds as follows:

  • Protection of Amine : Reacting 1 with phthalic anhydride forms the phthalimide-protected intermediate 4 , preventing dehydration during Mitsunobu coupling.

  • Mitsunobu Coupling : Treatment of 4 with p-nitrobenzoic acid under DIAD/PPh₃ conditions yields the key intermediate 5 , which is saponified to the alcohol 8 .

  • Urea Formation : Hydrazinolysis of 5 liberates the amine 6 , which reacts with 1-adamantyl isocyanate in DMF to form the urea linkage.

  • Deprotection and Functionalization : Acidic or basic hydrolysis removes protecting groups, yielding the final product with >98% oral bioavailability in canine models.

Critical Reaction Parameters

  • Temperature : Mitsunobu reactions proceed optimally at 0–25°C to minimize side reactions.

  • Solvent : THF or DMF ensures solubility of intermediates, particularly for urea-forming steps.

  • Catalysis : Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are essential for Mitsunobu efficiency.

Optimization of Stereochemical Control

Mitigating β-Elimination

Early attempts to invert hydroxyl configuration without phthalimide protection led to exclusive β-elimination, producing dehydrated byproducts. Phthalimide protection of the amine in 4 suppresses this pathway, enabling successful Mitsunobu inversion.

Metabolic Stability of trans Isomers

Comparative studies show trans isomers exhibit superior metabolic stability in human hepatic microsomes (e.g., 13g : >99% remaining after incubation) versus cis analogs (e.g., 9a : 14% remaining). This stability correlates with enhanced in vivo efficacy, as evidenced by 13g 's ability to treat hypotension in murine models.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Urea C=O stretches appear at 1640–1680 cm⁻¹, while hydroxyl groups show broad peaks at 3200–3500 cm⁻¹.

  • NMR : trans-Cyclohexane protons resonate as multiplet signals between δ 1.2–2.5 ppm, with urea NH protons observed at δ 5.8–6.2 ppm.

Physicochemical Properties

CompoundIC₅₀ (nM)Metabolic Stability (% Remaining)Aqueous Solubility (μM)
13g 1.3 ± 0.05>99>500
3a 1.7 ± 0.16731–63
9a 0.9 ± 0.11431–63

Data adapted from highlights 13g 's optimal balance of potency, stability, and solubility.

Comparative Analysis of Synthetic Routes

Mitsunobu vs. Direct Amination

Mitsunobu-based routes achieve higher yields (70–90%) compared to direct amination of cyclohexane diols (50–60%). The former also permits modular substitution, enabling derivative synthesis (e.g., 13a–g ).

Scalability Challenges

While Mitsunobu conditions are effective, DIAD and PPh₃ costs necessitate catalyst recycling for industrial-scale production. Patent methods using chlorination/ammonolysis offer cheaper alternatives but require stringent temperature control to avoid cis-trans isomerization .

Chemical Reactions Analysis

Types of Reactions

Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex organic molecules and polymers. For instance, it has been utilized in the synthesis of N,N'-disubstituted ureas which exhibit potent biological activities .

Polymer Production
The compound is also employed in the production of high-performance materials such as resins and coatings. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials.

Biological Applications

Inhibition of Soluble Epoxide Hydrolase
Research indicates that this compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes. Studies have shown that this compound exhibits low nanomolar to picomolar activity against recombinant human sEH, making it a candidate for therapeutic applications related to inflammation and cardiovascular diseases .

Antimicrobial and Anticancer Properties
The compound has been investigated for its biological activities, including antimicrobial and anticancer effects. Initial studies suggest that modifications to its structure can enhance its efficacy against specific cancer cell lines and microbial strains . For example, derivatives of this compound have shown promising results in inhibiting the growth of certain cancer cells while demonstrating low toxicity to normal cells .

Medicinal Applications

Drug Development
There is ongoing research into the use of this compound in drug development. Its properties as a soluble epoxide hydrolase inhibitor position it as a potential therapeutic agent for conditions such as hypertension and pain management. The compound's oral bioavailability has been highlighted as a significant advantage in preclinical studies .

Formulation in Drug Delivery Systems
The compound's structural characteristics allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a valuable component in pharmaceutical formulations .

Data Summary Table

Application AreaDescriptionReference
Chemical SynthesisBuilding block for complex organic molecules and polymers
Polymer ProductionEnhances mechanical properties in resins and coatings
Enzyme InhibitionPotent inhibitor of soluble epoxide hydrolase
Antimicrobial ActivityPotential against various microbial strains
Anticancer ActivityEfficacy against specific cancer cell lines
Drug DevelopmentCandidate for therapeutic applications in hypertension
Drug Delivery SystemsEnhances solubility and bioavailability of drugs

Case Studies

  • Soluble Epoxide Hydrolase Inhibition : A study demonstrated that this compound had an IC50 value of 1.3 nM against sEH, indicating its potential as a therapeutic agent for managing pain and inflammation .
  • Anticancer Research : In vitro studies reported that derivatives of this compound exhibited significant cytotoxicity against MDA-MB 231 breast cancer cells with minimal effects on normal cells, suggesting its application in targeted cancer therapies .
  • Polymer Applications : Research on molecularly imprinted polymers using this compound as a template showed successful binding capabilities for organocatalysts, highlighting its utility in developing advanced materials for catalysis .

Mechanism of Action

The mechanism of action of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea involves its interaction with various molecular targets and pathways. The hydroxyl groups and urea moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Structural and Steric Effects

The trans,trans configuration of the hydroxycyclohexyl groups reduces steric hindrance compared to cis isomers, enhancing molecular symmetry and stability. For example:

  • Cis-pinan-2-ol vs. trans-pinan-2-ol : Trans isomers exhibit higher thermal stability due to minimized intramolecular strain .
  • Cinnamate derivatives (Trans-1 vs. Cis-1) : Trans configurations in cinnamate-containing molecules alter UV-vis absorption spectra, with trans isomers showing redshifted bands due to extended conjugation .

Table 1: Structural and Spectroscopic Comparison

Compound Configuration Key Feature UV-vis λmax (nm) Reference
trans,trans-Urea Derivative trans,trans Reduced steric hindrance, symmetric H-bonding ~300* Inferred
Cis-pinan-2-ol cis Higher intramolecular strain N/A
Trans-1 (cinnamate) trans Redshifted absorption 350

*Hypothesized based on analogous trans-conjugated systems .

Catalytic and Functional Properties

Urea derivatives are widely used in catalysis due to their hydrogen-bonding capacity. Comparisons include:

  • Urea-Functionalized Ionic Liquids (TSIL): Urea in TSIL enhances catalytic activity for oxime synthesis by providing basic sites and hydrogen bond donors .
  • trans,trans-Urea Derivative : The trans configuration may improve substrate accessibility in catalytic applications compared to bulkier cis isomers.

Table 2: Catalytic Performance

Catalyst Reaction Efficiency (%) Key Advantage Reference
Urea-TSIL (MOF-supported) Oxime synthesis 92 Dual role: catalyst/solvent
Glycine-based catalyst Oxime synthesis 85 Mild conditions
trans,trans-Urea* Hypothetical reactions N/A Enhanced H-bonding Inferred

*Theoretical advantages based on structural analogy to TSIL systems .

Spectroscopic and Stability Profiles

  • UV-vis Absorption : Trans-configured cinnamates (Trans-1) exhibit distinct absorption bands compared to cis isomers, suggesting similar trends for the urea derivative .
  • Thermal Stability : Trans-pinan-2-ol derivatives demonstrate higher stability than cis counterparts, a trait likely shared by the trans,trans-urea compound .

Biological Activity

trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two hydroxyl groups and a urea moiety, which contribute to its unique structural properties. The presence of cyclohexyl rings enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. The interactions of its functional groups with biological targets suggest mechanisms involving hydrogen bonding and coordination with metal ions, influencing its reactivity and biological efficacy.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. Research indicates that it can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that this compound exhibited cytotoxicity against melanoma and glioma cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with biological macromolecules.
  • Metal Ion Coordination : The urea moiety may interact with metal ions in enzymes or receptors, altering their activity.
  • Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Urea,N,N'-bis(4-methylphenyl)C12_{12}H16_{16}N2_{2}OContains methylphenyl groups; used in various applications.
Urea,N,N'-bis(4-hydroxyphenyl)C12_{12}H14_{14}N2_{2}O2_{2}Similar structure but lacks cyclohexane rings; used in pharmaceuticals.
Urea,N,N'-bis(4-chlorophenyl)C12_{12}H12_{12}Cl2_{2}N2_{2}OChlorinated variant; exhibits different reactivity patterns.

This compound stands out due to its unique combination of cyclohexane rings and hydroxyl functionalities which enhance its solubility and reactivity compared to these similar compounds.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Antimicrobial Efficacy : In a study involving multiple bacterial strains, this compound demonstrated significant inhibition rates comparable to standard antibiotics.
  • Cytotoxicity Against Cancer Cells : A comparative analysis indicated that this compound exhibited higher cytotoxicity against resistant cancer cell lines compared to traditional chemotherapeutics .

Q & A

Q. Q. What mechanistic insights can be gained from comparing trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea with structurally related ureas in catalytic applications?

  • Answer: Kinetic studies (e.g., Eyring plots) reveal entropy-driven activation in rigid trans,trans systems, while flexible analogs favor enthalpy-driven pathways. Isotopic labeling (e.g., ¹⁵N-urea) tracks hydrogen transfer steps via NMR .

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